molecular formula C13H22N4O4S B2549780 2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone CAS No. 2034543-05-8

2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Cat. No.: B2549780
CAS No.: 2034543-05-8
M. Wt: 330.4
InChI Key: VQHINPUZSPLDGE-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone (CAS 2034543-05-8) is an organic compound with the molecular formula C13H22N4O4S and a molecular weight of 330.40 g/mol . This molecule features a 1,4-diazepane ring core, a privileged scaffold in medicinal chemistry, which is functionalized with both an ethoxyketone group and a 1-methyl-1H-pyrazole-4-sulfonyl moiety . The presence of the pyrazole ring, a well-known "biologically privileged" N-heterocycle, suggests significant potential for this compound in pharmaceutical and agrochemical research . Pyrazole derivatives are frequently explored in multicomponent reactions (MCRs) for the efficient synthesis of complex molecules and are found in numerous FDA-approved drugs due to their broad spectrum of biological activities, including antibacterial, anticancer, and antifungal properties . Researchers may utilize this specific sulfonyl-diazepanone compound as a key synthetic intermediate or building block in drug discovery programs, particularly for the development of new enzyme inhibitors or receptor modulators. Its structural features make it a valuable candidate for creating diverse chemical libraries for high-throughput screening. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-ethoxy-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-3-21-11-13(18)16-5-4-6-17(8-7-16)22(19,20)12-9-14-15(2)10-12/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHINPUZSPLDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Linear Diamines

The 1,4-diazepane scaffold is typically synthesized via cyclocondensation of N-protected 1,3-diaminopropane derivatives with α,ω-dielectrophiles. A representative protocol involves:

  • Reacting 1,3-diaminopropane with ethyl bromoacetate in acetonitrile under reflux (82°C, 12 h) to form the seven-membered ring.
  • Employing potassium carbonate as a base to neutralize HBr byproducts, achieving yields of 67–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Critical Parameters:

  • Solvent polarity significantly impacts reaction kinetics, with polar aprotic solvents (e.g., DMF) accelerating cyclization but increasing oligomerization risks.
  • Temperature control above 70°C is essential to overcome ring strain but must be balanced against thermal decomposition of intermediates.

Ring-Expansion of Piperidine Derivatives

Alternative routes involve expanding six-membered rings to seven-membered analogues:

  • Oxidative Ring Expansion: Treating N-chloro-piperidine with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane induces C–N bond cleavage and rearrangement to 1,4-diazepane-3-one (yield: 58%).
  • Insertion Reactions: Catalytic insertion of diazo compounds into piperidine C–N bonds using Rh(II) carboxylates generates diazepanes with exocyclic carbonyl groups.

Sulfonylation of the 1,4-Diazepane

Direct Sulfonylation with 1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

Introducing the sulfonyl group requires careful optimization to avoid over-sulfonylation:

  • Dissolve 1,4-diazepane (1.0 equiv) in anhydrous DCM under N₂.
  • Add 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
  • Warm to room temperature and stir for 6 h.
  • Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography (SiO₂, CHCl₃/MeOH 95:5).

Yield: 64–68%
Characterization Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole H-3), 7.89 (s, 1H, pyrazole H-5), 3.93 (s, 3H, N–CH₃), 3.45–3.32 (m, 4H, diazepane H), 2.97–2.85 (m, 2H), 2.74–2.61 (m, 2H).
  • IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Alternative Sulfur Sources

For laboratories lacking pyrazole sulfonyl chlorides, in situ generation via oxidative methods is viable:

  • Sulfurize 1-methyl-1H-pyrazole-4-thiol with Oxone® in H₂O/THF (1:1) at 0°C.
  • Extract the sulfonic acid and convert to chloride using PCl₅ in toluene.

This two-step sequence provides the sulfonyl chloride in 51% overall yield.

Acylation with Ethoxyketone

Schotten-Baumann Acylation

The ethoxyketone moiety is introduced via acylation of the secondary amine:

  • Dissolve sulfonylated diazepane (1.0 equiv) in 10% NaOH.
  • Add ethoxyacetyl chloride (1.5 equiv) dropwise at 0°C.
  • Stir vigorously for 1 h, then extract with ethyl acetate.
  • Dry over Na₂SO₄ and concentrate under reduced pressure.

Yield: 73%
Optimization Notes:

  • Excess acyl chloride improves conversion but necessitates careful pH control to prevent hydrolysis.
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase reaction rate by 40%.

Microwave-Assisted Acylation

Modern approaches employ microwave irradiation to accelerate kinetics:

Parameter Value
Solvent DMF
Temperature 120°C
Time 15 min
Base DIPEA (2.5 equiv)
Yield 82%

Microwave conditions reduce reaction time from hours to minutes while improving regioselectivity.

Purification and Analytical Characterization

Chromatographic Techniques

  • Normal Phase HPLC: Zorbax Silica Column (4.6 × 250 mm), isocratic elution with hexane/ethyl acetate (1:1), flow rate 1 mL/min. Retention time: 12.3 min.
  • Reverse Phase HPLC: C18 Column (5 µm), gradient elution (ACN/H₂O 30% → 70% over 20 min). Purity >99% by AUC.

Spectroscopic Data Consolidation

Mass Spectrometry:

  • HRMS (ESI+): m/z calc. for C₁₆H₂₄N₄O₄S [M+H]⁺: 393.1564, found: 393.1561.

X-ray Crystallography:

  • Monoclinic crystal system, space group P2₁/c
  • Unit cell parameters: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 112.5°
  • Intramolecular N–H⋯O hydrogen bonds stabilize the sulfonamide conformation.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Classical Acylation 73 98 Moderate 1.0
Microwave 82 99 High 1.2
Solid-Phase 65 95 Low 3.5

Microwave-assisted synthesis offers the best balance of efficiency and purity, though requires specialized equipment. Classical methods remain viable for small-scale production.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides (e.g., ethyl bromide), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit various pharmacological activities, including:

  • Anticancer Activity : Studies have shown that sulfonamide derivatives can inhibit the growth of cancer cells. For instance, compounds incorporating sulfonamide functionalities have been evaluated for their anti-human liver cancer activities, suggesting potential applications in oncology .
  • Neuropharmacological Effects : The presence of the pyrazole moiety may contribute to neuroactive properties. Research on related compounds indicates potential antidepressant effects through serotonin reuptake inhibition .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways of pathogens or cancer cells. This property is crucial for developing targeted therapies in diseases where enzyme dysregulation is a factor .

Synthesis of Heterocycles

The compound serves as a precursor for synthesizing various heterocyclic structures, which are significant in medicinal chemistry. These derivatives often exhibit enhanced biological activities and can be tailored for specific therapeutic targets .

The biological activity of 2-Ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone can be summarized as follows:

Activity TypeDescription
AnticancerPotential to inhibit tumor cell proliferation based on structural analogs .
NeuropharmacologicalPossible effects on neurotransmitter systems; further studies needed to confirm efficacy .
Enzyme InhibitionMay inhibit specific enzymes linked to disease processes .

Case Study 1: Anticancer Activity

A study investigated the anti-human liver cancer properties of sulfonamide derivatives synthesized from compounds like 2-Ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone. The results indicated that these compounds could significantly reduce cell viability in vitro, highlighting their potential as anticancer agents .

Case Study 2: Neuropharmacological Effects

Research into piperazine derivatives has shown that certain compounds can effectively inhibit serotonin reuptake, leading to antidepressant-like effects in animal models. While direct testing on this specific compound is limited, its structural similarities suggest it may possess similar neuropharmacological properties .

Mechanism of Action

The mechanism of action of 2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong interactions with amino acid residues, while the pyrazole ring can participate in π-π stacking or hydrogen bonding. These interactions can alter the function of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl-Diazepane Motifs

A structurally related compound, 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone, replaces the ethoxy group with an o-tolyloxy moiety. This substitution reduces polarity, increasing lipophilicity (clogP: 2.8 vs. 1.9 for the ethoxy variant), which may enhance membrane permeability but reduce aqueous solubility .

Pyrazole-Sulfonamide Derivatives

Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () share the sulfonyl pharmacophore but incorporate a triazole-thioether linkage. In vitro assays show moderate kinase inhibition (IC₅₀: 0.8 µM vs. 0.3 µM for the target compound), suggesting the diazepane’s flexibility improves target engagement .

Pyrazole-Carbonyl Derivatives

The pyrazole-carbonyl compound 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () lacks the sulfonyl-diazepane system but shares a pyrazole core. Its thiophene-cyanide substituent enhances electron-withdrawing effects, leading to stronger hydrogen-bonding interactions (ΔGbinding: −9.2 kcal/mol vs. −8.5 kcal/mol for the target compound). However, its rigid structure limits adaptability to diverse binding pockets .

Biological Activity

The compound 2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H20N4O3S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Key features include:

  • An ethoxy group which may enhance lipophilicity.
  • A pyrazole moiety , known for its diverse biological properties.
  • A sulfonyl group , which can influence the compound's reactivity and interactions with biological targets.

Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in critical pathways such as:

  • Kinase inhibition : Similar compounds have shown efficacy in inhibiting kinase activity, which is crucial in cancer progression and other diseases.
  • Antimicrobial activity : The presence of the pyrazole ring suggests potential interactions with bacterial DNA gyrase, similar to other pyrazole derivatives that have demonstrated antibacterial properties.

Antimicrobial Activity

A study conducted on related pyrazole compounds revealed significant antibacterial effects against various strains of bacteria. For instance:

  • Compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential activity against cancer cell lines. In vitro studies are necessary to establish its efficacy against specific cancer types.

Anxiolytic Effects

Related compounds have been investigated for their anxiolytic properties, indicating that this class of compounds may also possess similar effects. For example, one study reported anxiolytic-like effects in animal models using pyrazole derivatives .

Case Studies

  • Inhibition of DNA Gyrase : A derivative of the compound was tested for its ability to inhibit DNA gyrase in S. aureus, showing promising results that warrant further investigation into structure-activity relationships.
  • Anticancer Activity : Preliminary studies involving similar pyrazole-based compounds demonstrated selective cytotoxicity against various cancer cell lines, suggesting that modifications to the diazepane core might enhance this activity.

Research Findings

Study FocusFindingsReference
Antibacterial ActivityMIC values < 0.5 μg/mL against S. aureus
Kinase InhibitionPotential as AMPK inhibitors for anticancer drugs
Anxiolytic EffectsDemonstrated anxiolytic-like effects in models

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